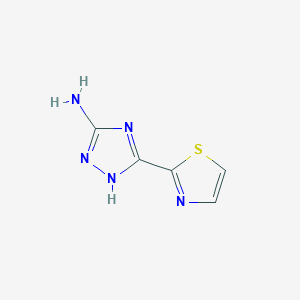![molecular formula C13H25N3 B15048442 hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15048442.png)
hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the hexyl group: This step involves the alkylation of the pyrazole ring using hexyl halides in the presence of a base such as potassium carbonate.
Attachment of the propan-2-yl group: This can be done through a Friedel-Crafts alkylation reaction using propan-2-yl chloride and a Lewis acid catalyst like aluminum chloride.
Final amination step:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Hexyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.
3,5-Dimethyl-1H-pyrazole: Used as a corrosion inhibitor.
4-Amino-1H-pyrazole: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H25N3 |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-4-5-6-7-8-14-9-13-10-15-16(11-13)12(2)3/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
VFKALAWDXZJBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


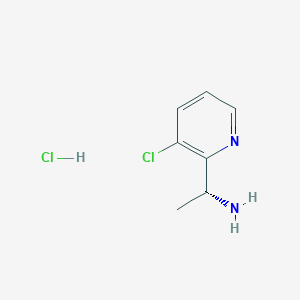
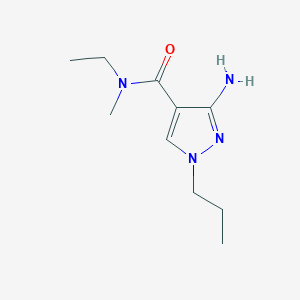
![2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B15048374.png)
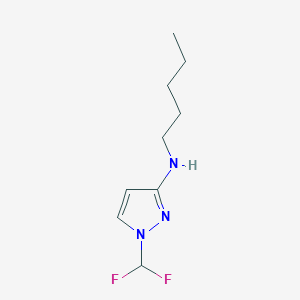
![benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15048381.png)
![3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B15048401.png)
![[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15048408.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15048409.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15048410.png)
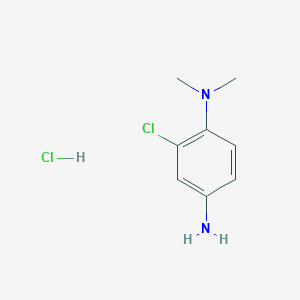
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B15048430.png)
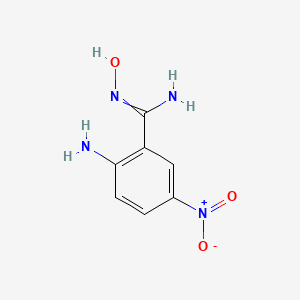
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B15048441.png)
